molecular formula C13H12O3 B2893462 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid CAS No. 104794-30-1

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid

Cat. No. B2893462
CAS RN: 104794-30-1
M. Wt: 216.236
InChI Key: XLJWWXHFTNCUBH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid is a chemical compound with the formula C13H12O3 and a molecular weight of 216.23 . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring substituted with a carboxylic acid group and phenyl group . The presence of these functional groups can influence the chemical properties and reactivity of the compound.


Chemical Reactions Analysis

Furan derivatives like this compound can undergo a variety of chemical reactions . These include reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

Scientific Research Applications

Hydrogen Bonding and Molecular Recognition

The study of intermolecular hydrogen bonding between amide and carboxylic acid groups showcases the potential of compounds similar to 2,5-dimethyl-4-phenylfuran-3-carboxylic acid in molecular recognition processes. Such compounds can form hydrogen-bonded dimers, which are critical in the development of supramolecular architectures for various applications, including drug delivery systems and the creation of novel materials with specific properties (Wash, Maverick, Chiefari, & Lightner, 1997).

Supramolecular Chemistry

Research on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlights the role of compounds like this compound in binding with carboxylic acid derivatives. This is pivotal in the construction of supramolecular salts, which have applications ranging from the development of new materials to the encapsulation of active pharmaceutical ingredients (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).

Photoremovable Protecting Groups

The application of 2,5-dimethylphenacyl chromophore as a photoremovable protecting group for carboxylic acids showcases an innovative use of compounds related to this compound in the field of synthetic chemistry. This technique allows for the protection and subsequent controlled release of carboxylic acids, which is a valuable tool in the synthesis of complex organic molecules (Klan, Zabadal, & Heger, 2000).

Enantioselective Synthesis

The study on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of diesters highlights the potential of using carboxylic acid derivatives for selective synthesis. The ability to selectively synthesize enantiomers of compounds is crucial in the pharmaceutical industry, where the biological activity of a drug can depend on its chirality (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Future Directions

The future directions for 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid and similar compounds involve their use as bio-based monomers for the production of sustainable polymers . The U.S. Department of Energy has designated 2,5-furandicarboxylic acid (FDCA), a related compound, as one of the “Top Value-Added Chemicals from Biomass” . This highlights the potential of these compounds in the development of more sustainable bioplastics production .

properties

IUPAC Name

2,5-dimethyl-4-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-11(10-6-4-3-5-7-10)12(13(14)15)9(2)16-8/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWWXHFTNCUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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